6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one 6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 859865-51-3
VCID: VC7311531
InChI: InChI=1S/C17H21NO2/c1-2-13-6-7-16-15(10-13)14(11-17(19)20-16)12-18-8-4-3-5-9-18/h6-7,10-11H,2-5,8-9,12H2,1H3
SMILES: CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCCCC3
Molecular Formula: C17H21NO2
Molecular Weight: 271.36

6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

CAS No.: 859865-51-3

Cat. No.: VC7311531

Molecular Formula: C17H21NO2

Molecular Weight: 271.36

* For research use only. Not for human or veterinary use.

6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one - 859865-51-3

Specification

CAS No. 859865-51-3
Molecular Formula C17H21NO2
Molecular Weight 271.36
IUPAC Name 6-ethyl-4-(piperidin-1-ylmethyl)chromen-2-one
Standard InChI InChI=1S/C17H21NO2/c1-2-13-6-7-16-15(10-13)14(11-17(19)20-16)12-18-8-4-3-5-9-18/h6-7,10-11H,2-5,8-9,12H2,1H3
Standard InChI Key SRSQPUKOLPPFOO-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCCCC3

Introduction

Synthesis Pathways

The synthesis of "6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one" involves multiple steps, typically starting with coumarin derivatives as precursors.

General Synthetic Route:

  • Base Chromen Synthesis:

    • Coumarins are synthesized via the Pechmann condensation of phenols with β-ketoesters.

  • Ethyl Substitution at Position 6:

    • Electrophilic substitution introduces the ethyl group at position 6 using ethyl halides under Friedel-Crafts alkylation conditions.

  • Piperidinylmethyl Addition at Position 4:

    • A Mannich reaction is employed to attach the piperidinylmethyl group to position 4 of the chromen ring.

Pharmacological Relevance

Coumarin derivatives, including those with piperidine moieties, are widely studied for their therapeutic potential due to their diverse biological activities:

  • Antimicrobial Activity: The piperidine group enhances membrane permeability in microbial cells.

  • Antioxidant Properties: The chromen backbone contributes to radical scavenging.

  • Neurological Applications: Piperidine derivatives are explored for their role in modulating neurotransmitter systems.

Research Implications

The substitution pattern in "6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one" suggests it may serve as a lead compound for:

  • Developing enzyme inhibitors, such as acetylcholinesterase inhibitors.

  • Synthesizing fluorescent probes due to the chromophore properties of coumarins.

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